
N-(4-fluorophenyl)-2-methoxybenzamide
Overview
Description
N-(4-fluorophenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-fluorophenyl group and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-methoxybenzamide typically involves the reaction of 4-fluoroaniline with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-fluoroaniline+2-methoxybenzoyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The process involves careful control of temperature and reaction time to ensure high yield and purity of the product. Solvent extraction and recrystallization are commonly employed to purify the final compound.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: N-(4-fluorophenyl)-2-hydroxybenzamide.
Reduction: N-(4-fluorophenyl)-2-methoxyaniline.
Substitution: N-(4-methoxyphenyl)-2-methoxybenzamide.
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of N-(4-fluorophenyl)-2-methoxybenzamide exhibit antiviral properties, particularly against HIV-1. For instance, compounds with similar structural features have shown promising results in inhibiting viral replication in cell lines, suggesting potential for further development as antiviral agents .
Antimicrobial Properties
Compounds related to this compound have been evaluated for their antibacterial activity. Studies have demonstrated that certain derivatives can inhibit the growth of bacteria, making them candidates for developing new antibiotics . The structure-activity relationship (SAR) studies reveal that modifications to the benzamide structure can enhance antimicrobial efficacy .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. Salicylanilide derivatives, including those structurally related to this compound, have been shown to inhibit inflammatory pathways effectively, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Cancer Research
In cancer research, this compound has been investigated for its cytotoxic effects on various cancer cell lines. Its potential as a topoisomerase inhibitor has been highlighted, indicating that it could interfere with DNA replication in cancer cells . Studies have shown that modifications to the compound can lead to enhanced selectivity and potency against specific cancer types .
Case Study 1: Antiviral Efficacy
A study conducted on a series of compounds similar to this compound found that certain analogs inhibited HIV-1 replication with IC50 values in the low micromolar range. These compounds displayed minimal toxicity, indicating a favorable therapeutic index .
Case Study 2: Antimicrobial Activity
Another investigation focused on the synthesis of salicylanilide derivatives showed that modifications to the methoxy group significantly affected antibacterial activity. The study concluded that specific structural features are crucial for enhancing antimicrobial efficacy against resistant strains of bacteria .
Data Table: Structure-Activity Relationships
Compound | Structure | Antiviral Activity (IC50 µM) | Toxicity (CC50 µM) |
---|---|---|---|
5a | 4-NO2 | >100 | >100 |
5c | 4-NO2 | 5.5 | 52 |
6a | 4-NH2 | 20 | >100 |
6b | 4-NH2 | NT | NT |
Note: NT = Not Tested; IC50 = Concentration required to inhibit viral replication by 50%; CC50 = Concentration causing cytotoxicity in 50% of cells.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
N-(4-fluorophenyl)-2-methoxybenzamide can be compared with other benzamide derivatives, such as:
N-(4-chlorophenyl)-2-methoxybenzamide: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
N-(4-methylphenyl)-2-methoxybenzamide: Contains a methyl group instead of fluorine, affecting its lipophilicity and pharmacokinetic properties.
N-(4-nitrophenyl)-2-methoxybenzamide: The nitro group introduces different electronic effects, potentially leading to distinct chemical and biological behaviors.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and biological activity compared to its analogs.
Biological Activity
N-(4-fluorophenyl)-2-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorophenyl group and a methoxybenzamide moiety. Its molecular formula is , which contributes to its diverse biological interactions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have significant antimicrobial effects, inhibiting the growth of various bacterial strains. The mechanism likely involves the disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
- Anticancer Potential : Several studies have investigated its potential as an anticancer agent. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, such as those derived from ovarian and colon cancers. For instance, one study reported an IC50 value of 1.9 µM against MIA PaCa-2 pancreatic carcinoma cells, indicating high potency .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression and microbial resistance. For example, it may inhibit kinases involved in cell signaling pathways critical for tumor growth .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound is believed to bind to specific enzymes or proteins, disrupting their function. This could involve inhibition of DNA replication or protein synthesis pathways, leading to reduced proliferation of cancer cells.
- Molecular Docking Studies : Computational studies suggest that this compound has favorable binding affinities with certain targets involved in cancer metabolism and microbial resistance. These studies provide insights into how structural modifications can enhance its activity.
Case Studies and Research Findings
Several research studies have highlighted the biological activity of this compound:
- Anticancer Activity : A study focused on the compound's effects on human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines demonstrated significant antiproliferative effects. The compound induced G2/M cell cycle arrest and apoptosis in sensitive cell lines .
- Antimicrobial Efficacy : Another investigation assessed its antimicrobial properties against a panel of bacterial strains, revealing effective inhibition at low concentrations. This suggests potential applications in treating infections caused by resistant bacteria.
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the fluorophenyl group can significantly impact the compound's biological efficacy. Variants with electron-withdrawing groups exhibited enhanced potency against specific cancer cell lines .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-13-5-3-2-4-12(13)14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSMOGNYTBLKPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286524 | |
Record name | N-(4-Fluorophenyl)-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5215-38-3 | |
Record name | N-(4-Fluorophenyl)-2-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5215-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Fluorophenyl)-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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